1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone
Description
Properties
IUPAC Name |
1-(3-acetyl-1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(10)8-3-9(4-8,5-8)7(2)11/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKYGFCGJCPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)(C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115913-30-9 | |
| Record name | 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of [1.1.1]propellane as a key intermediate, which can be synthesized through a series of reactions involving cyclopropanation and subsequent ring closure.
Functionalization of the core: The bicyclo[1.1.1]pentane core is then functionalized with ethanone groups through reactions such as Friedel-Crafts acylation, using reagents like acetyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, imines, and acetals.
Scientific Research Applications
1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules and materials.
Biology: In biological research, the compound is explored for its potential as a molecular probe due to its rigid structure, which can help in studying protein-ligand interactions and enzyme mechanisms.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including as inhibitors of specific enzymes or as drug delivery vehicles.
Mechanism of Action
The mechanism by which 1,1’-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone exerts its effects is primarily related to its structural rigidity and electronic properties. The bicyclo[1.1.1]pentane core provides a stable framework that can interact with various molecular targets. The ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (9)
- Structure : Two carboxylic acid groups (-COOH) on the BCP core.
- Molecular Formula : C₇H₈O₄.
- Key Properties : Higher acidity (pKa ~2–3) due to electron-withdrawing carboxyl groups. Used as a rigid linker in medicinal chemistry .
- Synthesis : Photochemical oxidation of [1.1.1]propellane followed by hydrolysis .
- Comparison: Unlike the diethanone, this derivative exhibits water solubility and reactivity toward esterification/amidation, making it suitable for bioconjugation .
Bicyclo[1.1.1]pentane-1,3-diyldimethanol (15)
- Structure : Two hydroxyl (-OH) groups.
- Molecular Formula : C₇H₁₂O₂.
- Key Properties: Lower molecular weight (128.17 g/mol) than diethanone. Forms hydrogen bonds, enabling applications in polymer crosslinking .
- Synthesis : Grignard reaction of dimethyl BCP-dicarboxylate with methylmagnesium bromide .
- Comparison: The diol’s polarity contrasts with the diethanone’s hydrophobic acetyl groups, influencing solubility (e.g., in alcohols vs. ethers) .
Bicyclo[1.1.1]pentane-1,3-diamine (18)
- Structure : Two amine (-NH₂) groups.
- Molecular Formula : C₅H₁₀N₂.
- Predicted density: 1.319 g/cm³ .
- Comparison : The amine groups enable nucleophilic substitution or Schiff base formation, diverging from the ketone’s electrophilic reactivity .
Halogenated Derivatives
Polyhalogenated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids
- Structure : Fluorine and chlorine substituents on the BCP core.
- Example : 2,2-Difluoro-3-chlorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
- Key Properties : Enhanced electronegativity and metabolic stability. Confirmed by X-ray diffraction to retain BCP strain .
- Comparison: Halogens increase lipophilicity (LogP ~1.5 vs. diethanone’s -0.1) and resistance to oxidative degradation, favoring pharmaceutical applications .
Aryl-Substituted Derivatives
Bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) (13)
- Structure: Two diphenylmethanol (-CPh₂OH) groups.
- Key Properties : Amorphous solid with NMR-confirmed structure (δ 7.2–7.4 ppm for aromatic protons) .
- Synthesis : Grignard reaction of BCP-dicarboxylate with aryl magnesium bromides .
- Comparison: Bulky aryl groups reduce solubility in nonpolar solvents but enhance π-π stacking in supramolecular systems .
Comparative Data Table
Biological Activity
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone, also known by its CAS number 115913-30-9, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a bicyclo[1.1.1]pentane core, which is increasingly recognized for its ability to serve as a bioisostere for traditional aromatic systems in drug design.
- Molecular Formula : C9H12O2
- Molecular Weight : 152.19 g/mol
- Purity : 97%
- IUPAC Name : 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)
Biological Significance
The bicyclo[1.1.1]pentane structure has been utilized to enhance the pharmacokinetic profiles of various compounds by improving metabolic stability and reducing off-target interactions. This section reviews significant findings regarding the biological activity of this compound.
Inhibition of Indoleamine 2,3-Dioxygenase (IDO)
Recent studies have highlighted the compound's role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. The compound demonstrated potent inhibitory activity with an IC50 value of approximately 3.1 nM in cellular assays and 121 nM in whole blood assays . This suggests that it may have potential applications in cancer immunotherapy by enhancing T-cell responses.
Metabolic Stability and Pharmacokinetics
The incorporation of the bicyclo[1.1.1]pentane moiety significantly improved the compound's metabolic stability compared to traditional phenyl-containing analogs. Studies showed that modifications leading to this bicyclic structure reduced amide hydrolysis, a common metabolic pathway that often leads to rapid clearance from the body .
Case Studies
Several case studies illustrate the effectiveness of the bicyclo[1.1.1]pentane structure in drug development:
- Case Study 1 : A series of compounds derived from bicyclo[1.1.1]pentane were tested for their ability to inhibit IDO, leading to the identification of derivatives with enhanced potency and selectivity .
- Case Study 2 : The synthesis of a bicyclo[1.1.1]pentane-based γ-secretase inhibitor demonstrated improved efficacy compared to traditional inhibitors by replacing the central phenyl ring with the bicyclic structure . This modification resulted in better oral bioavailability and reduced side effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H12O2 |
| Molecular Weight | 152.19 g/mol |
| CAS Number | 115913-30-9 |
| Purity | 97% |
| IDO Inhibition IC50 | 3.1 nM (cellular) |
| Metabolic Stability | Improved compared to phenyl analogs |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone?
- Methodological Answer : The compound is synthesized via photochemical irradiation of [1.1.1]propellane with 2,3-butanedione in pentane at −10 ± 5°C. The reaction yields 1,3-diacetylbicyclo[1.1.1]pentane (70% yield) after solvent evaporation and crystallization with pentane/diethyl ether. Key steps include UV irradiation (450 W lamp) and purification by cold washing .
- Critical Parameters :
- Use freshly distilled 2,3-butanedione to avoid side reactions.
- Maintain low temperatures to suppress thermal decomposition of intermediates.
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H-NMR : Peaks for bridgehead protons (δ ~2.0–2.5 ppm) and acetyl groups (δ ~2.1–2.3 ppm) confirm bicyclo[1.1.1]pentane core structure. Splitting patterns distinguish substituent positions .
- IR : Strong carbonyl stretches (~1700 cm⁻¹) validate acetyl groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 156 for dicarboxylic acid derivatives) confirm molecular weight .
Q. What are the key considerations for handling and storage?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤−20°C to prevent moisture absorption or thermal degradation .
- Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid open flames (flammable solvents like pentane) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from:
- Isomerization : Bridgehead substituents may adopt different spatial arrangements. Use 2D NMR (COSY, NOESY) to confirm regiochemistry .
- Impurities : Recrystallize with pentane/ether (3:1) to remove unreacted diketones .
Q. How does bicyclo[1.1.1]pentane serve as a bioisostere in medicinal chemistry?
- Methodological Answer :
- Structural Mimicry : Bicyclo[1.1.1]pentane-1,4-diyl (BCP) replaces para-phenyl groups with shorter bridgehead length (1.85 Å vs. 2.79 Å), enhancing metabolic stability. Example: BCP-resveratrol analogs show improved bioavailability vs. phenolic groups .
- Design Strategy : Use DFT calculations to optimize steric/electronic compatibility with target receptors .
Q. What strategies enable functionalization of the bicyclo[1.1.1]pentane core?
- Methodological Answer :
- Radical Addition : Initiate with AIBN or UV light to add substituents across the central bond .
- Stepwise Modifications : Convert 1,3-diacetyl derivatives to dicarboxylic acids (NaOH/Br₂ oxidation), enabling ligand design for MOFs .
Q. How do reaction conditions influence the synthesis of bicyclo[1.1.1]pentane derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
